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Introduction
CAF-382, also known as SGC-CAF382-1, is a potent and selective inhibitor of Cyclin-

Dependent Kinase-Like 5 (CDKL5), a serine-threonine kinase crucial for proper brain

development and function.[1][2] Mutations in the CDKL5 gene lead to CDKL5 Deficiency

Disorder (CDD), a severe neurodevelopmental condition.[3] As a chemical probe, CAF-382
serves as a critical tool for investigating the cellular roles of CDKL5 and for the development of

potential therapeutics.[2][4] This technical guide provides an in-depth analysis of the selectivity

profile of CAF-382 against other kinases, presenting key quantitative data, detailed

experimental protocols, and visualizations of relevant signaling pathways and workflows.

Kinase Selectivity Profile of CAF-382
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to

cellular toxicity and confound experimental results. CAF-382 was developed as an analog of

SNS-032 and has demonstrated good selectivity for CDKL5 over other kinases, particularly

those within the CMGC family.[1][5]

Quantitative Kinase Inhibition Data
The inhibitory activity of CAF-382 has been quantified against a broad panel of human kinases.

The following tables summarize the key findings from biochemical and cellular assays.
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Table 1: In Vitro Biochemical Assay Data for CAF-382[2]

Kinase Assay Type IC50 (nM)

CDKL5 Binding Assay (Luceome) 6.7

CDK9 Enzymatic Assay (Eurofins) 20

CDK16 Enzymatic Assay (Eurofins) 62

CDK17 Enzymatic Assay (Eurofins) 89

CDK18 Enzymatic Assay (Eurofins) 100

Table 2: Cellular Target Engagement Data for CAF-382 (NanoBRET Assay)[2][6]

Kinase IC50 (nM)

CDKL5 10

CDK9 280

CDK16 390

CDK17 240

CDK18 260

GSK3α >1800

GSK3β >1800

Table 3: Kinome Scan Selectivity Data for CAF-382 (1 µM)[2]
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Parameter Value Description

Kinases Profiled 403

Total number of wild-type

kinases in the DiscoverX

scanMAX panel.

S10 (1 µM) 0.017

Selectivity score based on the

fraction of kinases with <10%

of control binding. Only 7

kinases showed PoC <10.

S35 (1 µM) 0.024

Selectivity score based on the

fraction of kinases with <35%

of control binding. 10 kinases

were included in this fraction.

GSK3β PoC 51

Percent of Control for GSK3β

binding, indicating weak

interaction.

These data highlight that while CAF-382 is a potent inhibitor of CDKL5, it also exhibits activity

against several Cyclin-Dependent Kinases (CDKs) in biochemical assays. However, in a

cellular context, as demonstrated by the NanoBRET assays, there is a significant window of

selectivity for CDKL5 over these off-target CDKs (24- to 39-fold).[6] Importantly, CAF-382
shows weak affinity for GSK3α/β, a key consideration due to the high homology between the

kinase domains of CDKL5 and GSK3β.[1][3][5] At concentrations of ≤100 nM in cell-based

assays, CAF-382 is considered to be highly selective for CDKL5.[1][6]

Experimental Protocols
The following sections detail the methodologies used to generate the selectivity data for CAF-
382.

Kinome-wide Selectivity Profiling (DiscoverX scanMAX)
The broad kinase selectivity of CAF-382 was assessed using the DiscoverX scanMAX

platform, which involves a competition binding assay.
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Methodology:

Assay Principle: The assay measures the ability of the test compound (CAF-382) to displace

a proprietary, immobilized, active-site directed ligand from a panel of 403 wild-type human

kinases.

Procedure:

Kinases are tagged with a DNA label and incubated with the immobilized ligand.

CAF-382 was screened at a concentration of 1 µM.

The amount of kinase bound to the solid support is measured via quantitative PCR

(qPCR) of the DNA tag.

The results are reported as "Percent of Control" (PoC), where a lower PoC value indicates

stronger binding of the test compound to the kinase.[2]

In Vitro Biochemical Assays (Luceome and Eurofins)
The potency of CAF-382 against specific kinases was determined using in vitro binding and

enzymatic assays.

Methodology:

CDKL5 Binding Assay (Luceome): The IC50 value for CDKL5 was determined using a

competitive binding assay format.

CDK Enzymatic Assays (Eurofins): The IC50 values for CDK9, CDK16, CDK17, and CDK18

were determined by measuring the ability of CAF-382 to inhibit the phosphorylation of a

substrate by the respective kinase.[2]

Cellular Target Engagement (NanoBRET Assay)
To confirm target engagement in a cellular environment, the NanoBRET (Bioluminescence

Resonance Energy Transfer) assay was employed.[2]

Methodology:
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Assay Principle: This assay measures the binding of a test compound to a target protein

within living cells. The target protein (e.g., CDKL5) is fused to a NanoLuc luciferase, and a

fluorescent tracer that binds to the active site of the kinase is added.

Procedure:

Cells are engineered to express the NanoLuc-kinase fusion protein.

The cells are treated with varying concentrations of CAF-382.

The fluorescent tracer is added to the cells.

If CAF-382 binds to the kinase, it displaces the tracer, leading to a decrease in BRET

signal.

The IC50 value is calculated based on the concentration-dependent decrease in the BRET

signal.[2]

Cellular Assays for CDKL5 and GSK3 Activity
The functional effects of CAF-382 on CDKL5 and GSK3 signaling pathways were assessed in

primary neurons and hippocampal slices.

Methodology:

Western Blotting:

Rat primary neurons or hippocampal slices were treated with different concentrations of

CAF-382.[1][6]

Cell lysates were collected, and protein concentrations were determined.

Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with

specific antibodies.

Key proteins analyzed included:

Phospho-EB2 (Ser222) as a marker of CDKL5 activity.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15585533?utm_src=pdf-body
https://www.benchchem.com/product/b15585533?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/sgc-caf382-1
https://www.benchchem.com/product/b15585533?utm_src=pdf-body
https://www.benchchem.com/product/b15585533?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10406435/
https://elifesciences.org/articles/88206
https://pmc.ncbi.nlm.nih.gov/articles/PMC10406435/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phospho-β-catenin (Ser33/37/Thr41) as a marker of GSK3β activity.[1]

Total levels of CDKL5, EB2, and β-catenin were used for normalization.[1]

Immunodetection:

Antibodies were detected using chemiluminescence, and band intensities were quantified.

[1]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and

experimental workflows discussed in this guide.
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Caption: Simplified signaling pathways of CDKL5 and GSK3β, illustrating the inhibitory action

of CAF-382.
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Caption: Experimental workflow for the DiscoverX scanMAX kinase selectivity profiling.
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Caption: Experimental workflow for the NanoBRET cellular target engagement assay.

Conclusion
CAF-382 is a highly valuable chemical probe for the study of CDKL5 biology. Its selectivity

profile, characterized through comprehensive kinome scanning and cellular target engagement

assays, demonstrates a potent and selective inhibition of CDKL5. While some off-target activity

against CDKs exists in biochemical assays, a significant selectivity window is observed in

cellular contexts. The lack of significant GSK3β inhibition is a key feature that allows for the

specific interrogation of CDKL5-mediated signaling pathways.[1][4] This in-depth technical
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guide provides the necessary data and methodological details for researchers to effectively

utilize CAF-382 in their studies and to accurately interpret the resulting data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15585533?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

